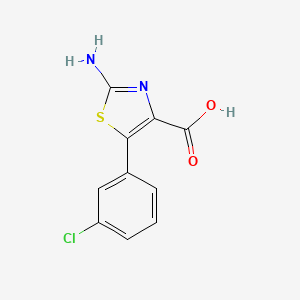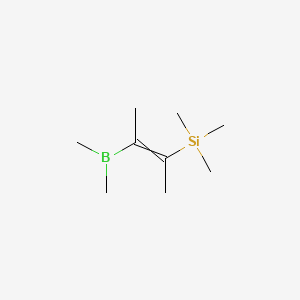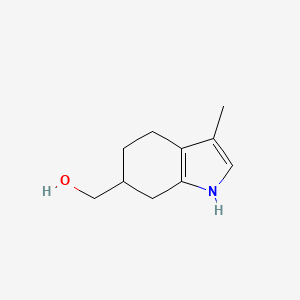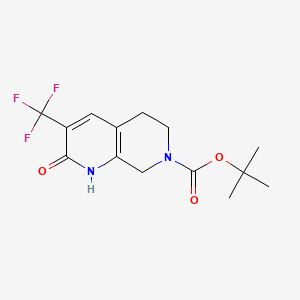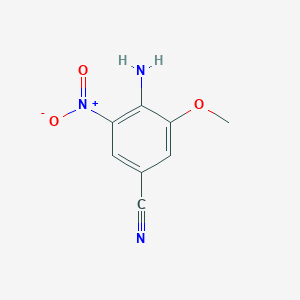
(4-(Oxazol-4-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Oxazol-4-yl)phenyl)methanol: is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is characterized by the presence of an oxazole ring attached to a phenyl group, which is further substituted with a methanol group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Oxazol-4-yl)phenyl)methanol typically involves the reaction of 4-aminophenol with chloroacetyl chloride to form 4-(chloroacetyl)phenol , followed by cyclization with hydrazine to form the oxazole ring. The final step involves the reduction of the oxazole ring to introduce the methanol group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
(4-(Oxazol-4-yl)phenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(oxazol-4-yl)benzaldehyde using oxidizing agents like chromium trioxide .
Reduction: Reduction reactions can convert the oxazole ring to a pyrrole derivative.
Substitution: The methanol group can be substituted with other functional groups, such as halides or esters, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Thionyl chloride, pyridine, room temperature.
Major Products Formed:
4-(Oxazol-4-yl)benzaldehyde: (from oxidation)
4-(oxazol-4-yl)phenylamine: (from reduction)
4-(oxazol-4-yl)phenyl ester: (from substitution)
Applications De Recherche Scientifique
(4-(Oxazol-4-yl)phenyl)methanol: has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
(4-(Oxazol-4-yl)phenyl)methanol: can be compared with other similar compounds, such as 4-(oxazol-5-yl)phenyl)methanol and 4-(benzoxazol-2-yl)phenyl)methanol . These compounds share structural similarities but differ in the position of the oxazole ring and the presence of additional functional groups. The uniqueness of This compound
Comparaison Avec Des Composés Similaires
4-(Oxazol-5-yl)phenyl)methanol
4-(benzoxazol-2-yl)phenyl)methanol
4-(thiazol-4-yl)phenyl)methanol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
[4-(1,3-oxazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 |
Clé InChI |
WCTRDEYZYGTHFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=COC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


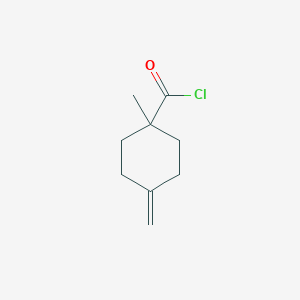
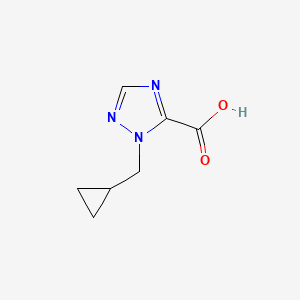
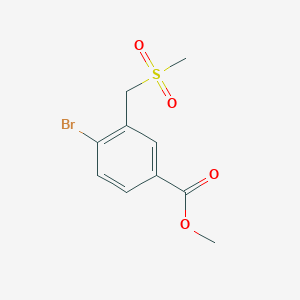
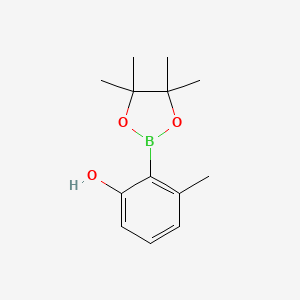
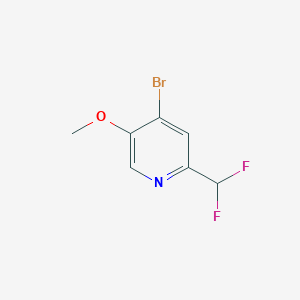
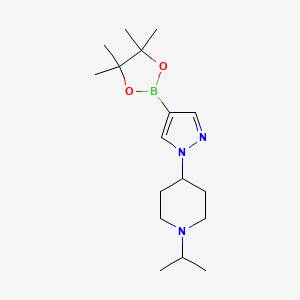

![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)

